![molecular formula C6H5N3S B009379 Thiazolo[5,4-c]pyridin-2-amine CAS No. 108310-79-8](/img/structure/B9379.png)
Thiazolo[5,4-c]pyridin-2-amine
Overview
Description
Thiazolo[5,4-c]pyridin-2-amine is a chemical compound with the molecular formula C6H6N3S and a molecular weight of 152.2 . It is also known as [1,3]thiazolo[5,4-c]pyridin-2-amine .
Synthesis Analysis
The synthesis of Thiazolo[5,4-c]pyridin-2-amine involves a reaction of 2-amino pyridine with ammonium thiocyanate . The reaction is carried out in the presence of ceric ammonium nitrate and Dimethyl Sulphoxide as a solvent . Another method involves a five-component cascade reaction utilizing cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride in ethanol at reflux conditions .Molecular Structure Analysis
The molecular structure of Thiazolo[5,4-c]pyridin-2-amine is characterized by the presence of a thiazolo[5,4-c]pyridin-2-amine core .Chemical Reactions Analysis
Thiazolo[5,4-c]pyridin-2-amine can undergo various chemical reactions. For instance, it can participate in a five-component cascade reaction involving cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride .Physical And Chemical Properties Analysis
Thiazolo[5,4-c]pyridin-2-amine has a molecular weight of 152.2 . It is stored at a temperature of 28°C .Scientific Research Applications
Organic Synthesis
Thiazolo[5,4-c]pyridin-2-amine is a significant class of organic compounds and constitutes an important part of modern-day drugs arsenal . It has been used in the synthetic approaches to novel thiazolo[4,5-b]pyridines . The synthetic techniques for thiazolo[4,5-b]pyridine bicyclic scaffold construction start from pyridine derivatives followed by thiazole heterocycle annulation .
Pharmacological Effects
Thiazolo[5,4-c]pyridin-2-amine derivatives have attracted considerable interest due to their multifaceted pharmacological effects and therapeutic applications . They have been reported to possess a broad spectrum of pharmacological activities .
Antioxidant Activity
Series of novel thiazolo[4,5-b]pyridines that exhibit high antioxidant activities have been identified and developed in recent years .
Antimicrobial Activity
Thiazolo[5,4-c]pyridin-2-amine has been reported to possess antimicrobial activity .
Anti-inflammatory Activity
Thiazolo[5,4-c]pyridin-2-amine derivatives have been synthesized and tested for their anti-inflammatory activity . Some of them approach or exceed the comparative drug Ibuprofen in terms of activity .
Antifungal Activity
Thiazolo[5,4-c]pyridin-2-amine derivatives have been synthesized and tested for their antifungal activity against various fungi .
Antitumor Activity
Thiazolo[5,4-c]pyridin-2-amine has been reported to possess antitumor activity .
Anticonvulsant Activity
Thiazolo[5,4-c]pyridin-2-amine has been reported to possess anticonvulsant activity .
Mechanism of Action
Target of Action
Thiazolo[5,4-c]pyridin-2-amine is a biologically relevant purine bioisostere . It has been reported to possess a broad spectrum of pharmacological activities Some representatives of this class have been reported as histamine h3 receptor antagonists .
Mode of Action
It is known that the compound exhibits strong inhibitory activity, as evidenced by its ic50 value . This suggests that the compound may interact with its targets by inhibiting their function, leading to changes in cellular processes.
Biochemical Pathways
Thiazolo[5,4-c]pyridin-2-amine is involved in various biochemical pathways due to its broad spectrum of pharmacological activities . . This suggests that the compound may affect multiple pathways related to these biological processes.
Pharmacokinetics
It is also reported to be a CYP1A2 inhibitor . These properties may impact the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
The result of Thiazolo[5,4-c]pyridin-2-amine’s action can be inferred from its pharmacological activities. For instance, its anti-inflammatory activity was evaluated in vivo using the carrageenan-induced rat paw edema method, and it was found to be potent . Additionally, it exhibited extremely strong PI3kα inhibitory activity .
properties
IUPAC Name |
[1,3]thiazolo[5,4-c]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPNTGIGCVTGFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549831 | |
Record name | [1,3]Thiazolo[5,4-c]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
108310-79-8 | |
Record name | [1,3]Thiazolo[5,4-c]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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